molecular formula C9H17F3N2O B13962878 2-((1-(Trifluoromethyl)piperidin-4-yl)methoxy)ethanamine

2-((1-(Trifluoromethyl)piperidin-4-yl)methoxy)ethanamine

Cat. No.: B13962878
M. Wt: 226.24 g/mol
InChI Key: DZXHKLBKSDAWQI-UHFFFAOYSA-N
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Description

2-((1-(Trifluoromethyl)piperidin-4-yl)methoxy)ethanamine is an organic compound that features a piperidine ring substituted with a trifluoromethyl group and an ethanamine moiety. This compound is of interest due to its unique chemical structure, which imparts specific properties that can be leveraged in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Trifluoromethyl)piperidin-4-yl)methoxy)ethanamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Attachment of the Ethanamine Moiety: The ethanamine group is attached via nucleophilic substitution reactions, often using ethanamine derivatives as nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Trifluoromethyl)piperidin-4-yl)methoxy)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethanamine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((1-(Trifluoromethyl)piperidin-4-yl)methoxy)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((1-(Trifluoromethyl)piperidin-4-yl)methoxy)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-(Trifluoromethyl)piperidin-4-yl)methanol
  • **2-(Trifluoromethyl)pyridin-4-yl)piperazine
  • **2-(4-Fluorophenyl)ethan-1-amine

Uniqueness

2-((1-(Trifluoromethyl)piperidin-4-yl)methoxy)ethanamine is unique due to the presence of both the trifluoromethyl group and the ethanamine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H17F3N2O

Molecular Weight

226.24 g/mol

IUPAC Name

2-[[1-(trifluoromethyl)piperidin-4-yl]methoxy]ethanamine

InChI

InChI=1S/C9H17F3N2O/c10-9(11,12)14-4-1-8(2-5-14)7-15-6-3-13/h8H,1-7,13H2

InChI Key

DZXHKLBKSDAWQI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COCCN)C(F)(F)F

Origin of Product

United States

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